Buxifoliadine C

Description

Properties

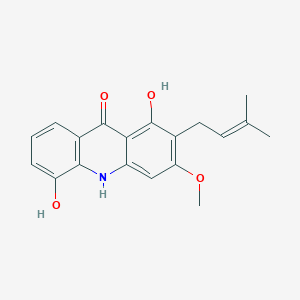

Molecular Formula |

C19H19NO4 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

1,5-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)-10H-acridin-9-one |

InChI |

InChI=1S/C19H19NO4/c1-10(2)7-8-11-15(24-3)9-13-16(18(11)22)19(23)12-5-4-6-14(21)17(12)20-13/h4-7,9,21-22H,8H2,1-3H3,(H,20,23) |

InChI Key |

LIBMMBBIHSDVBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(N2)C(=CC=C3)O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Chemical Architecture of Buxifoliadine C: A Technical Overview

Disclaimer: As of November 2025, publicly accessible scientific literature does not contain specific information on the isolation and structural elucidation of a compound named "Buxifoliadine C." This technical guide is constructed based on the published data for a closely related acridone alkaloid, designated as buxifoliadine , isolated from the plant Atalantia buxifolia. The methodologies and data presented herein are representative of the techniques typically employed in the structural determination of novel natural products within this chemical class and serve as an illustrative guide for researchers in the field.

Introduction

The quest for novel bioactive compounds from natural sources is a cornerstone of drug discovery and development. Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have historically been a rich source of therapeutic agents. The genus Atalantia has been a subject of phytochemical investigation, leading to the isolation of several acridone alkaloids with potential biological activities. This document provides a detailed account of the experimental procedures and spectroscopic data interpretation that facilitate the structural elucidation of buxifoliadine, a representative member of this family. The workflow and analytical techniques described offer a foundational understanding for the structural characterization of similar natural products.

Isolation and Purification

The initial step in the structural elucidation of a natural product is its isolation from the source material in a pure form. The following protocol outlines a general procedure for the extraction and purification of acridone alkaloids from Atalantia buxifolia.

Experimental Protocol: Extraction and Isolation

-

Plant Material Collection and Preparation: The aerial parts of Atalantia buxifolia are collected, air-dried, and pulverized into a fine powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with ethanol at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility.

-

Chromatographic Purification: The chloroform-soluble fraction, typically rich in alkaloids, is subjected to repeated column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the different components.

-

Final Purification: Fractions containing the target compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloid.

Spectroscopic Data and Structural Elucidation

The determination of the chemical structure of a purified compound relies on a combination of spectroscopic techniques. Mass spectrometry provides information about the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms within the molecule.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecule, which in turn allows for the calculation of its molecular formula.

Table 1: Mass Spectrometry Data for Buxifoliadine

| Parameter | Observed Value |

| Molecular Ion (M+) | m/z [value] |

| Molecular Formula | C_x_H_y_N_z_O_w_ |

| Exact Mass | [value] |

Note: Specific numerical values for m/z and exact mass are not available in the referenced abstracts. These would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are fundamental to piecing together the molecular puzzle. The following tables summarize the key NMR data that would be acquired for a buxifoliadine-type alkaloid.

Table 2: ¹H NMR Spectroscopic Data for Buxifoliadine (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-x | [value] | [e.g., d, t, m] | [value] |

| H-y | [value] | [e.g., s] | - |

| ... | ... | ... | ... |

Note: Specific chemical shifts and coupling constants are not available in the referenced abstracts.

Table 3: ¹³C NMR Spectroscopic Data for Buxifoliadine (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-x | [value] |

| C-y | [value] |

| ... | ... |

Note: Specific chemical shifts are not available in the referenced abstracts.

Interpretation of Spectroscopic Data

The structural elucidation process involves the systematic analysis of the collected spectroscopic data:

-

Molecular Formula Determination: The molecular formula is established from the HRMS data.

-

Identification of Functional Groups: Characteristic signals in the ¹H and ¹³C NMR spectra, in conjunction with Infrared (IR) spectroscopy, help identify key functional groups such as hydroxyl groups, methoxy groups, aromatic rings, and carbonyl groups.

-

Establishment of Proton-Proton Correlations: The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, revealing the connectivity of adjacent carbon atoms.

-

Direct Carbon-Proton Correlations: The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached.

-

Long-Range Carbon-Proton Correlations: The HMBC spectrum is crucial for establishing the overall carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. These correlations are key to connecting the different structural fragments.

-

Final Structure Assembly: By integrating all the data from MS, 1D, and 2D NMR experiments, the complete chemical structure of the molecule is assembled and verified.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like buxifoliadine.

Buxifoliadine C: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origin and detailed isolation procedures for Buxifoliadine C, a steroidal alkaloid of interest. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Natural Source

This compound is a naturally occurring steroidal alkaloid that has been isolated from the leaves of Buxus papillosa, a plant belonging to the Buxaceae family. The genus Buxus, commonly known as boxwood, is a rich source of diverse triterpenoid and steroidal alkaloids, with over 200 distinct compounds identified to date. These compounds have garnered significant attention for their wide range of biological activities, including potential cytotoxic, antibacterial, and cholinesterase inhibitory properties.

Experimental Protocol for the Isolation of this compound

The following protocol outlines a general methodology for the extraction and purification of this compound from its natural source, based on established phytochemical investigation techniques for Buxus alkaloids.

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Buxus papillosa are collected.

-

Drying: The collected leaves are air-dried in a shaded and well-ventilated area until they are completely free of moisture.

-

Grinding: The dried leaves are pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

-

The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

Acid-Base Fractionation for Alkaloid Enrichment

-

The crude methanolic extract is suspended in an aqueous solution and acidified with a dilute acid, such as 10% hydrochloric acid (HCl), to a pH of approximately 2-3.

-

This acidic solution is then partitioned with a non-polar solvent like ethyl acetate to remove acidic and neutral compounds, which remain in the organic phase.

-

The remaining acidic aqueous layer, containing the protonated alkaloids, is then basified with a base, such as ammonium hydroxide (NH₄OH), to a pH of 9-10.

-

The basified solution is subsequently extracted with a chlorinated solvent, typically chloroform (CHCl₃). The free-base alkaloids partition into the organic chloroform layer.

-

The chloroform extract is washed with distilled water to remove any residual impurities, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), and then evaporated to dryness to afford the crude alkaloidal fraction.

Chromatographic Purification

-

Column Chromatography: The crude alkaloidal mixture is subjected to column chromatography over a silica gel stationary phase. The column is eluted with a gradient solvent system, commonly a mixture of chloroform and methanol, with increasing polarity.

-

Fraction Collection and Monitoring: Fractions are collected sequentially and monitored by thin-layer chromatography (TLC). The TLC plates are visualized using a suitable reagent, such as Dragendorff's reagent, which is specific for alkaloids.

-

Further Purification: Fractions that show the presence of this compound are pooled together. This enriched fraction is then subjected to further purification steps, which may include preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC), to isolate this compound in its pure form.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound. Please note that specific yield values can vary depending on the plant material and the efficiency of the isolation process.

| Parameter | Value |

| Molecular Formula | C₂₇H₄₆N₂O |

| Molecular Weight | 414.67 g/mol |

| Physical State | Amorphous solid |

| [α]D²⁵ | +29° (c 0.04, CHCl₃) |

| UV (MeOH) λmax (log ε) | 238 (3.54), 245 (3.50), 254 (3.32) nm |

| IR (KBr) νmax | 3400 (N-H), 1645 (α,β-unsaturated amide) cm⁻¹ |

| ¹H NMR (CDCl₃, 300 MHz) δ | 6.78 (1H, d, J = 9.9 Hz, H-11), 5.95 (1H, d, J = 9.9 Hz, H-1), 3.25 (3H, s, N-CH₃), 2.15 (3H, s, N-CH₃), 0.73 (3H, s, H-18), 0.70 (3H, s, H-19) |

| ¹³C NMR (CDCl₃, 75 MHz) | See original research for full assignment. |

| Mass Spectrometry (HREIMS) m/z | 414.3609 (M⁺, calculated for C₂₇H₄₆N₂O: 414.3610) |

Experimental Workflow Diagram

The following diagram illustrates the key stages in the isolation of this compound from Buxus papillosa.

Isolation and purification workflow for this compound.

The Enigmatic Path to Buxifoliadine C: A Guide to its Probable Biosynthetic Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxifoliadine C is a complex monoterpene indole alkaloid (MIA) with a structure that suggests a fascinating biosynthetic journey. While the specific enzymatic steps leading to this compound have not been fully elucidated in the scientific literature, its chemical architecture strongly points to its origin within the well-established MIA biosynthetic pathway. This guide provides an in-depth overview of the probable biosynthetic route to this compound, drawing on the extensive research into the biosynthesis of related MIAs. It is designed to serve as a foundational resource for researchers seeking to understand and potentially harness the synthetic machinery responsible for this intriguing natural product.

The biosynthesis of MIAs is a rich field of study, with over 3,000 known compounds, many of which possess significant medicinal properties, including anti-cancer and anti-malarial activities.[1][2] These complex molecules originate from the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole ring via tryptophan, and the methylerythritol phosphate (MEP) pathway, which generates the monoterpene unit.

The Common Trunk: Biosynthesis of Strictosidine

The biosynthetic pathways for virtually all MIAs share a common initial sequence that culminates in the formation of the central precursor, strictosidine.[3][4] This critical intermediate is formed through the Pictet-Spengler condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine synthase (STR).[3][4]

The two precursors of strictosidine, tryptamine and secologanin, are themselves products of multi-step enzymatic pathways:

-

Tryptamine Biosynthesis: The journey begins with the amino acid tryptophan, which is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.

-

Secologanin Biosynthesis: The monoterpene portion originates from geranyl pyrophosphate (GPP), a product of the MEP pathway.[2][5] GPP undergoes a series of reactions including hydroxylation by geraniol-10-hydroxylase (G10H) and subsequent steps catalyzed by enzymes such as secologanin synthase (SLS) to form secologanin.[2][6]

The condensation of tryptamine and secologanin by STR is a pivotal step, creating the foundational structure from which the vast diversity of MIAs is generated.[4]

A Hypothetical Pathway to this compound

From strictosidine, the pathway to this compound is currently speculative and awaits experimental validation. The proposed pathway outlined below is based on known enzymatic transformations in the biosynthesis of other complex MIAs. The central challenge in forming this compound is the creation of its unique caged, polycyclic core.

Following the deglycosylation of strictosidine by strictosidine glucosidase (SGD), a series of cyclizations, oxidations, and rearrangements are required. These transformations are typically catalyzed by cytochrome P450 monooxygenases, dehydrogenases, and other tailoring enzymes. The sequence of these events dictates the final structure of the alkaloid.

Below is a diagram illustrating a plausible, though unconfirmed, biosynthetic pathway from the central precursor, strictosidine, to this compound.

References

- 1. Chemistry and biology of monoterpene indole alkaloid biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Strictosidine - Wikipedia [en.wikipedia.org]

- 4. 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. webspace.pugetsound.edu [webspace.pugetsound.edu]

An In-depth Technical Guide to the Physicochemical Properties of Buxifoliadine C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxifoliadine C is a naturally occurring acridone alkaloid that has garnered interest within the scientific community. Acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, are known for their diverse biological activities, including potential anticancer properties. A thorough understanding of the physicochemical properties of this compound is fundamental for its investigation as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details general experimental protocols for their determination, and explores potential biological signaling pathways.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₉NO₄ | MedchemExpress[1] |

| Molecular Weight | 325.36 g/mol | MedchemExpress[1] |

| CAS Number | 263007-67-6 | MedchemExpress[1] |

| Predicted Melting Point | 254.5 °C | Chem-Space |

| Predicted Boiling Point | 589.9 ± 50.0 °C | Chem-Space |

| Predicted LogP | 3.5 | Chem-Space |

| Predicted pKa (most acidic) | 9.5 ± 0.4 | Chem-Space |

| Predicted pKa (most basic) | 1.8 ± 0.5 | Chem-Space |

| Predicted Water Solubility | 0.004 g/L | Chem-Space |

Experimental Protocols for Physicochemical Property Determination

Standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following are detailed methodologies for key experiments, adaptable for the characterization of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is expressed as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at a given pH, which affects its absorption and distribution.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of acridone alkaloids has been reported to exhibit various pharmacological effects, including anticancer activity. Several studies have indicated that acridone alkaloids can modulate key cellular signaling pathways involved in cancer cell proliferation and survival. One such pathway is the Extracellular signal-Regulated Kinase (ERK) pathway.

Figure 1: Generalized ERK signaling pathway and potential points of inhibition by acridone alkaloids.

The diagram above illustrates a simplified representation of the ERK signaling pathway, a critical regulator of cell proliferation and survival. Aberrant activation of this pathway is a hallmark of many cancers. Acridone alkaloids may exert their anticancer effects by inhibiting key components of this cascade, such as RAF or MEK, thereby preventing the downstream signaling that leads to uncontrolled cell growth. The exact molecular target of this compound within this pathway requires further investigation.

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Figure 2: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data remains to be elucidated, the provided information, including predicted values and established experimental protocols, serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. Further investigation into the specific biological activities and molecular targets of this compound is warranted to fully assess its therapeutic potential. The methodologies and conceptual frameworks presented herein offer a clear path for such future studies.

References

Buxifoliadine C: A Technical Guide to its Discovery, Properties, and Therapeutic Potential

An In-depth Analysis for Researchers and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of Buxifoliadine C, an acridone alkaloid of interest to the scientific community. It details the history of its discovery, its physicochemical properties, and current understanding of its biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel natural products for therapeutic applications.

Discovery and History

This compound was first isolated and identified in 2000 by a team of researchers led by Tian-Shung Wu and Chien-Mao Chen. The discovery was part of a broader investigation into the chemical constituents of the root bark of Severinia buxifolia (Rutaceae), a plant used in Chinese folk medicine. This research, published in the Chemical & Pharmaceutical Bulletin, led to the characterization of seventeen acridone alkaloids, eight of which, including this compound, were new to science[1]. The plant material was collected in Hainan province, China, highlighting the rich biodiversity of this region as a source of novel chemical entities[1].

The structural elucidation of this compound was accomplished through a combination of spectroscopic methods, including UV, IR, high-resolution mass spectrometry, and advanced 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy)[1].

Physicochemical Properties

This compound is a yellow, needle-like crystalline solid with a melting point of 275–278 °C (decomposition)[1]. Its molecular formula was determined to be C₁₉H₁₉NO₄ by high-resolution electron impact mass spectrometry (HR-EI-MS)[1].

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₉NO₄ | [1][2] |

| Molecular Weight | 325.36 g/mol | |

| CAS Number | 263007-67-6 | |

| Appearance | Yellow needles | [1] |

| Melting Point | 275–278 °C (dec.) | [1] |

| UV λmax (nm) | 425, 326, 278 | [1] |

| IR (cm⁻¹) | 1608 (C=O) | [1] |

Experimental Protocols

Isolation of this compound

The following protocol is based on the methodology described by Wu and Chen (2000) for the isolation of this compound from the root bark of Severinia buxifolia[1].

Plant Material:

-

Root bark of Severinia buxifolia collected in Hainan province, China.

Extraction and Fractionation:

-

The dried and powdered root bark is extracted with methanol.

-

The resulting methanol extract is partitioned between chloroform (CHCl₃) and water (H₂O).

-

The chloroform-soluble layer, containing the acridone alkaloids, is concentrated.

Chromatographic Separation:

-

The crude chloroform extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography and/or preparative TLC to yield pure this compound.

Isolation workflow for this compound.

Proposed Total Synthesis of this compound

As of the date of this document, a total synthesis of this compound has not been explicitly reported in the scientific literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of structurally related acridone alkaloids. The following is a hypothetical pathway.

Retrosynthetic Analysis: The key steps would involve the construction of the acridone core followed by the introduction of the prenyl and methoxy substituents. A potential strategy would be an Ullmann condensation to form the diarylamine, followed by a cyclization to form the acridone ring.

Proposed Synthetic Steps:

-

Ullmann Condensation: Coupling of a suitably substituted aniline derivative with a substituted benzoic acid derivative to form a diarylamine intermediate.

-

Cyclization: Intramolecular cyclization of the diarylamine, often acid-catalyzed, to form the tricyclic acridone core.

-

Prenylation: Introduction of the prenyl group at the C-2 position. This can be achieved through various methods, such as a Friedel-Crafts-type reaction with a prenylating agent.

-

Methoxylation: Introduction of the methoxy group at the C-3 position.

Proposed synthetic workflow for this compound.

Biological Activity and Mechanism of Action

The biological activities of this compound are an emerging area of research. To date, the most well-characterized activity is its role as a cholinesterase inhibitor.

Acetylcholinesterase (AChE) Inhibition

A 2021 study by Saeedi and colleagues investigated the potential of several acridone alkaloids, including this compound, as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease[3].

| Assay | Target | IC₅₀ (µM) | Source |

| Acetylcholinesterase Inhibition | Human AChE | 18.61 | [3] |

The inhibitory activity of this compound against AChE suggests its potential as a lead compound for the development of new therapies for neurodegenerative diseases. Molecular docking studies within the same research indicated that this compound binds to the active site of AChE[3].

Mechanism of AChE inhibition by this compound.

Other Potential Activities

While specific quantitative data for this compound is limited, the broader class of acridone alkaloids has been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects. Further research is warranted to specifically evaluate this compound for these and other potential therapeutic properties.

Conclusion and Future Directions

This compound represents an intriguing natural product with demonstrated bioactivity as an acetylcholinesterase inhibitor. Its discovery from Severinia buxifolia underscores the value of exploring traditional medicinal plants for novel drug leads. While its isolation and characterization are well-documented, the development of a total synthesis remains a key objective for future research to enable further pharmacological evaluation and structure-activity relationship studies. The preliminary findings on its AChE inhibitory activity provide a strong rationale for more in-depth investigations into its neuroprotective potential and its mechanism of action at the molecular level. Additionally, screening for other biological activities, such as anticancer and anti-inflammatory effects, could reveal new therapeutic avenues for this promising acridone alkaloid.

References

- 1. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxifoliadine C is a member of the acridone alkaloids, a class of nitrogen-containing heterocyclic compounds found in various plant species, notably within the Buxus and Atalantia genera. These alkaloids have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound and related Buxus alkaloids, with a focus on their chemical properties, synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is characterized by a pentacyclic acridone core. While the exact structure of this compound is defined by its specific substitution pattern, acridone alkaloids, in general, are known for their planar aromatic system, which facilitates intercalation with DNA and interactions with various protein targets. The structural elucidation of these compounds relies heavily on modern spectroscopic techniques.

Spectroscopic Data for Structural Elucidation:

The definitive identification of this compound and its analogues is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and exact mass of the molecule, providing the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms present.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for establishing the connectivity between protons and carbons, and for determining the final three-dimensional structure of the alkaloid.

-

A novel acridone alkaloid, simply named "buxifoliadine," was first isolated from the aerial parts of Atalantia buxifolia, and its structure was determined using these spectroscopic methods[1]. Subsequently, a series of related compounds, Buxifoliadines A-H, were isolated from the root bark of Severinia buxifolia[2].

Isolation and Synthesis

Isolation of Buxus Alkaloids

The isolation of this compound and related alkaloids from their natural sources, such as Atalantia monophylla and Atalantia buxifolia, typically involves a multi-step extraction and chromatographic purification process.[1][3][4]

General Isolation Protocol:

-

Extraction: The dried and powdered plant material (e.g., roots, stems, or leaves) is extracted with organic solvents, such as methanol or ethanol.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions showing biological activity are subjected to various chromatographic techniques, including column chromatography (using silica gel or Sephadex), and preparative high-performance liquid chromatography (HPLC) to isolate the pure alkaloids.

References

- 1. A novel acridone akaloid from Atalantia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acridone alkaloids from the root bark of Severinia buxifolia in Hainan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential anti-allergic acridone alkaloids from the roots of Atalantia monophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In-depth Technical Guide: Biological Activity Screening of Acridone Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides a consolidated overview of the biological activities of acridone alkaloids, a class of compounds to which Buxifoliadine C belongs. Due to the limited publicly available data on this compound itself, this document focuses on representative acridone alkaloids from the Rutaceae family to provide a relevant and comprehensive resource.

Introduction to Acridone Alkaloids

Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds found predominantly in plants of the Rutaceae family. Their core structure consists of a tricyclic aromatic system. This compound, isolated from Atalantia buxifolia, is an example of this chemical class. These alkaloids have garnered significant interest in the scientific community due to their diverse and potent biological activities, making them promising candidates for drug discovery and development. This guide summarizes key biological activities, details the experimental protocols for their assessment, and visualizes associated signaling pathways.

Biological Activities of Acridone Alkaloids

Acridone alkaloids have been reported to exhibit a wide range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The following tables summarize the quantitative data for several representative acridone alkaloids.

Cytotoxic Activity

The cytotoxic potential of acridone alkaloids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

| Alkaloid Name | Cell Line | IC50 (µM) | Reference |

| Arborinine | HeLa (Cervical Cancer) | 12.5 | [1] |

| MCF7 (Breast Cancer) | 15.2 | [1] | |

| A431 (Skin Carcinoma) | 18.3 | [1] | |

| Buxifoliadine E | LNCaP (Prostate Cancer) | 4.8 | [2] |

| 5-Hydroxynoracronycine alcohol | KB (Epidermoid Carcinoma) | 19.5 | [3] |

| HepG2 (Hepatoma) | >50 | [3] | |

| Citracridone-III | HepG2 (Hepatoma) | 17.0 | [3] |

| Melicopidine | PC-3M (Prostate Cancer) | 12.5 µg/mL | [4] |

| LNCaP (Prostate Cancer) | 21.1 µg/mL | [4] |

Antimicrobial Activity

Several acridone alkaloids have demonstrated inhibitory effects against various microbial pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Alkaloid Name | Microorganism | MIC (µg/mL) | Reference |

| 3-methoxy-1,4,5-trihydroxy-10-methylacridone | Staphylococcus aureus | - | [5] |

| 2,3-dimethoxy-1,4,5-trihydroxy-10-methylacridone | Staphylococcus aureus | - | [5] |

| Graveoline | Staphylococcus aureus ATCC 25923 | 500-1000 | |

| Enterococcus faecalis ATCC 29212 | 500-1000 | ||

| Escherichia coli ATCC 25922 | 500-1000 |

Anti-Inflammatory and Antioxidant Activity

Acridone alkaloids have also been investigated for their potential to mitigate inflammatory responses and oxidative stress.

| Alkaloid Name | Assay | IC50 (µM) | Reference |

| 5-hydroxy-N-methylseverifoline | Superoxide anion generation | 4.8 | [6] |

| Citruisinine II | Antioxidant activity | 45.5 | [7] |

| Oriciocracridone C, D, E, F | α-glucosidase inhibition | Potent | [8] |

| DPPH radical scavenging | Moderate | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5x10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of acridone alkaloids.

Conclusion

Acridone alkaloids from the Rutaceae family represent a valuable source of bioactive compounds with therapeutic potential. Their diverse activities, particularly in the areas of oncology and infectious diseases, warrant further investigation. The methodologies and pathways described in this guide provide a framework for the continued screening and characterization of these and other natural products. While specific data on this compound remains limited, its classification as an acridone alkaloid suggests it may share some of the biological properties of this fascinating class of compounds, making it a subject of interest for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induced by zineb in human keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Buxifoliadine C: Unraveling the Mechanistic Enigma

A comprehensive review of the current, albeit limited, scientific literature reveals a significant gap in the understanding of the precise mechanism of action for the natural compound Buxifoliadine C. Despite the extensive research into the diverse biological activities of alkaloids isolated from the Buxus genus, specific data on this compound, including quantitative metrics of bioactivity, detailed experimental protocols, and elucidated signaling pathways, remains elusive.

The Buxus family of plants is a rich source of structurally complex steroidal alkaloids, many of which have demonstrated a range of biological effects, including cytotoxic and enzyme inhibitory activities. Numerous studies have focused on isolating and characterizing new alkaloids from various Buxus species and evaluating their potential as therapeutic agents. These investigations have occasionally reported the cytotoxic effects of novel compounds against a panel of human cancer cell lines, sometimes providing IC50 values. However, a thorough review of available scientific databases and publications did not yield any specific studies detailing the mechanism of action of this compound.

The Landscape of Buxus Alkaloid Research: A General Overview

Research into Buxus alkaloids has uncovered promising leads in the quest for new therapeutic agents. The primary areas of investigation for these compounds include:

-

Cytotoxic Activity: A significant portion of the research on Buxus alkaloids has centered on their potential as anti-cancer agents. Studies have reported the isolation of various alkaloids that exhibit cytotoxicity against different cancer cell lines. For instance, some novel triterpenoid alkaloids from Buxus species have shown moderate to potent cytotoxic activities in vitro. However, these reports have not included this compound in their analyses.

-

Enzyme Inhibition: Another avenue of exploration for Buxus alkaloids is their ability to inhibit various enzymes. Extracts from Buxus species have been shown to possess inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This suggests that certain alkaloids within these extracts could be responsible for these effects, but specific data for this compound is not available.

-

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for many anti-cancer drugs. While other natural alkaloids have been studied for their ability to induce apoptosis through various signaling cascades, there is currently no published evidence to suggest that this compound functions through this mechanism.

The Uncharted Territory of this compound

The absence of specific data for this compound presents a significant challenge in constructing a detailed technical guide on its mechanism of action. To fulfill the core requirements of such a guide, the following information would be essential, yet is currently unavailable in the public scientific domain:

-

Quantitative Data: There are no reported IC50, Ki, or EC50 values for this compound against any specific biological target, such as a cancer cell line or an enzyme. This quantitative data is fundamental for assessing the potency and potential therapeutic window of a compound.

-

Experimental Protocols: Detailed methodologies for key experiments that would elucidate the mechanism of action of this compound are absent. This would include protocols for cytotoxicity assays (e.g., MTT, SRB), enzyme inhibition assays, apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays), and cell signaling pathway analysis (e.g., Western blotting, reporter gene assays).

-

Signaling Pathways: There are no described signaling pathways that are modulated by this compound. Understanding which cellular pathways are affected by a compound is crucial for deciphering its mechanism of action and for identifying potential therapeutic targets and off-target effects.

Future Directions and the Path Forward

The current state of knowledge regarding this compound underscores the vast untapped potential within the chemical diversity of natural products. To elucidate the mechanism of action of this compound, a systematic and rigorous scientific investigation is required. A hypothetical experimental workflow to begin to unravel its biological activity is proposed below.

Hypothetical Experimental Workflow for Investigating the Mechanism of Action of this compound

Caption: Hypothetical workflow for elucidating this compound's mechanism.

This proposed workflow outlines a logical progression from initial broad-based screening to more focused mechanistic studies and eventual in vivo validation. Such a research program would be essential to generate the necessary data to construct a comprehensive technical guide on the mechanism of action of this compound.

Core Methodologies in In Silico Target Prediction

An In-Depth Technical Guide to the In Silico Prediction of Buxifoliadine C Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a steroidal alkaloid belonging to the complex family of natural products isolated from the Buxus genus. While various Buxus alkaloids have demonstrated significant biological activities, including cytotoxic effects against several cancer cell lines, the specific molecular targets of many of these compounds, including this compound, remain largely uncharacterized.[1][2][3] Elucidating these targets is a critical step in understanding their mechanism of action and developing their therapeutic potential.

This technical guide outlines a comprehensive in silico workflow for the prediction and subsequent validation of protein targets for natural products like this compound. By leveraging computational methodologies, researchers can significantly narrow down the field of potential targets, thereby streamlining experimental validation and accelerating the drug discovery process.

A robust in silico target prediction strategy typically integrates multiple computational approaches to enhance the accuracy and reliability of the predictions. The consensus from several methods is often more indicative of a true biological interaction. The general workflow involves preparing a 3D model of the small molecule (the "ligand") and screening it against extensive databases of 3D protein structures (the "targets").

Key Computational Approaches:

-

Reverse Molecular Docking: This is one of the most common structure-based methods. Instead of docking a library of ligands into a single target, a single ligand (this compound) is docked into the binding sites of a large collection of proteins. The docking scores, which estimate the binding affinity, are then used to rank potential targets.

-

Pharmacophore Modeling and Screening: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of a molecule that are responsible for its biological activity. This model can be used to screen large databases of protein structures to find targets with binding sites that complement the pharmacophore.

-

Ligand-Based Similarity Searching: This approach identifies known protein targets of molecules that are structurally similar to the query molecule. Servers like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) utilize this principle, comparing the query molecule to a library of known bioactive ligands to predict its targets.

-

Machine Learning and Artificial Intelligence: Modern approaches employ machine learning algorithms trained on vast datasets of known drug-target interactions. These models can learn complex patterns and predict novel interactions for new molecules.

Below is a diagram illustrating a typical workflow for in silico target prediction.

Data Presentation: Hypothetical Target Prediction for this compound

To illustrate the output of the computational phase, the following table summarizes hypothetical results from a consensus-based in silico screening for this compound. The targets are ranked based on a consensus score derived from multiple prediction methods.

| Predicted Target | Gene Symbol | Target Class | Docking Score (kcal/mol) | Binding Energy (ΔG, kcal/mol) | SwissTargetPrediction Probability | Consensus Score |

| Bromodomain-containing protein 4 | BRD4 | Epigenetic Reader | -9.8 | -10.2 | 0.65 | 0.82 |

| Cyclin-dependent kinase 2 | CDK2 | Kinase | -9.5 | -9.9 | 0.58 | 0.75 |

| Poly [ADP-ribose] polymerase 1 | PARP1 | Enzyme | -9.2 | -9.5 | 0.51 | 0.71 |

| B-cell lymphoma 2 | BCL2 | Apoptosis Regulator | -8.9 | -9.1 | 0.45 | 0.68 |

| Androgen Receptor | AR | Nuclear Receptor | -10.1 | -10.5 | 0.32 | 0.65 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Based on these hypothetical results, BRD4 emerges as a high-priority candidate for further investigation due to its high consensus score. BRD4 is a key epigenetic regulator involved in the transcription of oncogenes, making it a relevant target for a cytotoxic compound.

Signaling Pathway Visualization

Assuming BRD4 is a primary target, this compound could exert its cytotoxic effects by inhibiting BRD4 function. BRD4 is known to be a critical co-activator for the transcription of various growth-promoting genes, including the oncogene c-Myc. Inhibition of BRD4 would lead to the downregulation of c-Myc and subsequent cell cycle arrest and apoptosis.

The following diagram illustrates this putative signaling pathway.

Experimental Protocols for Target Validation

Following the in silico prediction of a target like BRD4, experimental validation is essential to confirm the computational hypothesis. Below are detailed protocols for key validation experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes how to measure the direct binding between this compound and the purified BRD4 protein.

Objective: To determine the binding affinity (KD) of this compound to BRD4.

Materials:

-

Recombinant human BRD4 protein (bromodomain 1)

-

This compound (dissolved in DMSO)

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Methodology:

-

Chip Immobilization:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject recombinant BRD4 protein (at ~50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (~10,000 RU) is reached.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

-

A reference flow cell should be prepared similarly but without the protein immobilization step.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in running buffer (e.g., 0.1, 0.5, 1, 5, 10, 50 µM). Ensure the final DMSO concentration is constant across all samples and below 1%.

-

Inject the this compound solutions over the immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Western Blot for c-Myc Downregulation

This protocol assesses whether this compound treatment leads to a decrease in the levels of the downstream protein c-Myc in a relevant cancer cell line.

Objective: To measure the effect of this compound on c-Myc protein expression.

Materials:

-

Human cancer cell line known to be sensitive to BRD4 inhibition (e.g., MCF-7, A549)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-c-Myc, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly in the wells with ice-cold lysis buffer.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each sample using a BCA assay.

-

Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the anti-β-actin antibody to confirm equal loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the c-Myc band intensity to the corresponding β-actin band intensity.

-

The integration of in silico prediction methods offers a powerful and resource-efficient strategy for identifying the molecular targets of natural products like this compound. By combining techniques such as reverse docking, pharmacophore modeling, and machine learning, researchers can generate high-confidence hypotheses about a compound's mechanism of action. However, it is imperative that these computational predictions are followed by rigorous experimental validation, using techniques such as SPR and Western blotting, to confirm the biological relevance of the predicted interactions. This synergistic approach holds immense promise for unlocking the therapeutic potential of novel natural products in an accelerated manner.

References

Methodological & Application

Total Synthesis of Buxifoliadine C: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and a detailed experimental protocol for a proposed total synthesis of Buxifoliadine C, a member of the growing class of pyranoacridone alkaloids. While a specific total synthesis for this compound has not been extensively reported, this protocol outlines a viable synthetic strategy based on established methodologies for the synthesis of related acridone alkaloids. This application note is intended to serve as a foundational guide for researchers in medicinal chemistry and drug development interested in the synthesis and exploration of this compound and its analogues for potential therapeutic applications.

Introduction to this compound

This compound is a naturally occurring acridone alkaloid isolated from the root bark of Severinia buxifolia. Acridone alkaloids have garnered significant attention in the scientific community due to their diverse and potent biological activities, which include anticancer, antiviral, and antiparasitic properties. The pyranoacridone scaffold, characteristic of this compound, is a key structural feature that often contributes to this bioactivity. The development of a robust and efficient total synthesis is crucial for enabling further investigation into its medicinal potential, including structure-activity relationship (SAR) studies and the generation of novel derivatives with improved therapeutic profiles.

Proposed Retrosynthetic Analysis

The proposed synthesis of this compound hinges on the construction of the core pyrano[3,2-b]acridin-6-one scaffold. A convergent retrosynthetic strategy is envisioned, starting from readily available precursors. The key disconnection points are the formation of the acridone core via an Ullmann condensation and the subsequent construction of the pyran ring.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section details the proposed experimental procedures for the key steps in the total synthesis of this compound.

Step 1: Synthesis of the Diphenyl Ether Intermediate via Ullmann Condensation

This initial step involves the coupling of a substituted anthranilic acid and a substituted phenol to form the diaryl ether backbone of the acridone core.

Materials:

| Reagent/Solvent | Supplier | Grade |

| 2-Amino-5-methoxybenzoic acid | Sigma-Aldrich | 98% |

| 3-Methoxyphenol | Alfa Aesar | 99% |

| Copper(II) Sulfate (CuSO₄) | Fisher Scientific | ACS Grade |

| Potassium Carbonate (K₂CO₃) | J.T. Baker | ACS Grade |

| N,N-Dimethylformamide (DMF) | VWR | Anhydrous |

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methoxybenzoic acid (1.0 eq), 3-methoxyphenol (1.2 eq), and potassium carbonate (2.5 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the anthranilic acid.

-

Add copper(II) sulfate (0.2 eq) to the reaction mixture.

-

Heat the mixture to 120 °C and stir vigorously for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M hydrochloric acid (HCl) and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired diphenyl ether intermediate.

Step 2: Cyclization to the Acridone Core

The diphenyl ether intermediate is then cyclized to form the tricyclic acridone core.

Materials:

| Reagent/Solvent | Supplier | Grade |

| Diphenyl ether intermediate | (From Step 1) | - |

| Polyphosphoric acid (PPA) | Sigma-Aldrich | Laboratory Grade |

| Toluene | Fisher Scientific | ACS Grade |

Procedure:

-

In a round-bottom flask, dissolve the diphenyl ether intermediate (1.0 eq) in toluene.

-

Add polyphosphoric acid (10 eq by weight) to the solution.

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC (8:2 hexanes:ethyl acetate).

-

After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with dichloromethane (DCM) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent in vacuo to yield the crude acridone product.

-

Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure acridone core.

Step 3: Construction of the Pyranoacridone Scaffold

The pyran ring is annulated onto the acridone core using a suitable C3 synthon.

Materials:

| Reagent/Solvent | Supplier | Grade |

| Acridone intermediate | (From Step 2) | - |

| 3-Chloro-3-methyl-1-butyne | TCI America | >97% |

| Potassium Carbonate (K₂CO₃) | J.T. Baker | Anhydrous |

| Acetone | VWR | ACS Grade |

Procedure:

-

To a solution of the acridone intermediate (1.0 eq) in anhydrous acetone, add potassium carbonate (3.0 eq).

-

Add 3-chloro-3-methyl-1-butyne (1.5 eq) dropwise to the suspension.

-

Reflux the reaction mixture for 24 hours under an inert atmosphere.

-

Monitor the reaction by TLC (9:1 hexanes:ethyl acetate).

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue is then heated neat or in a high-boiling solvent such as N,N-diethylaniline at 180-200 °C for 2-4 hours to effect the Claisen rearrangement and subsequent cyclization.

-

Cool the reaction mixture and purify directly by column chromatography on silica gel (gradient elution with hexanes and ethyl acetate) to yield the pyranoacridone scaffold.

Step 4: Late-Stage Functionalization (e.g., Prenylation)

If required by the final structure of this compound, prenyl groups can be introduced at a late stage of the synthesis.

Materials:

| Reagent/Solvent | Supplier | Grade |

| Pyranoacridone scaffold | (From Step 3) | - |

| Prenyl bromide | Sigma-Aldrich | 98% |

| Sodium hydride (NaH) | Acros Organics | 60% dispersion in mineral oil |

| Tetrahydrofuran (THF) | VWR | Anhydrous |

Procedure:

-

To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of the pyranoacridone scaffold (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add prenyl bromide (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each key step of the proposed synthesis. These are target yields based on literature precedents for similar transformations.

| Step | Reaction | Starting Material | Product | Expected Yield (%) |

| 1 | Ullmann Condensation | 2-Amino-5-methoxybenzoic acid | Diphenyl ether intermediate | 60-75 |

| 2 | Acridone Formation | Diphenyl ether intermediate | Acridone core | 70-85 |

| 3 | Pyran Ring Annulation | Acridone core | Pyranoacridone scaffold | 45-60 |

| 4 | Prenylation | Pyranoacridone scaffold | This compound | 50-70 |

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram.

Caption: Synthetic workflow for the total synthesis of this compound.

Conclusion

This application note provides a detailed and actionable protocol for the total synthesis of this compound. The proposed route is based on well-established chemical transformations and offers a flexible framework that can be adapted for the synthesis of other related pyranoacridone alkaloids. The successful execution of this synthesis will provide access to valuable quantities of this compound, thereby facilitating further research into its biological properties and potential as a therapeutic agent. Researchers are encouraged to optimize the reaction conditions for each step to maximize yields and purity.

Buxifoliadine C: Application Notes on Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting and purifying Buxifoliadine C, an acridone alkaloid with potential therapeutic applications. The protocols outlined below are based on established methodologies for the isolation of similar compounds from plant sources, particularly from the Atalantia genus.

Introduction

This compound is a member of the acridone class of alkaloids, a group of nitrogen-containing heterocyclic compounds known for their diverse biological activities. Acridone alkaloids have garnered significant interest in the scientific community for their potential as anticancer, anti-inflammatory, and neuroprotective agents. This compound, isolated from plant species such as Atalantia buxifolia and Atalantia monophylla, has demonstrated notable antioxidant properties and the ability to inhibit the aggregation of beta-amyloid peptides, suggesting its potential relevance in the research and development of treatments for neurodegenerative diseases.

Data Presentation

The following table summarizes the reported biological activities of this compound and a closely related analogue, Buxifoliadine E. This data provides a basis for understanding their potential therapeutic efficacy.

| Compound | Biological Activity | IC50 Value | Cell Line/Assay |

| This compound | Antioxidant (ABTS radical scavenging) | 19.98 - 79.58 µM | ABTS radical scavenging assay |

| This compound | Aβ1-42 Aggregation Inhibition | 4.79 - 8.81 µM | Thioflavin T (ThT) fluorometric assay |

| Buxifoliadine E | Cytotoxicity (Anti-proliferation) | 41.36 µM | HepG2 (Hepatoblastoma) |

| Buxifoliadine E | Cytotoxicity (Anti-proliferation) | 43.10 µM | LNCaP (Prostate cancer) |

| Buxifoliadine E | Cytotoxicity (Anti-proliferation) | 64.60 µM | HT29 (Colorectal cancer) |

| Buxifoliadine E | Cytotoxicity (Anti-proliferation) | 96.27 µM | SHSY5Y (Neuroblastoma) |

Experimental Protocols

The following protocols are generalized from methods used for the isolation of acridone alkaloids from plant materials. Researchers should optimize these protocols based on their specific starting material and available equipment.

Protocol 1: Extraction of Crude Alkaloid Mixture

This protocol describes the initial extraction of the total alkaloidal content from the plant material.

Materials:

-

Dried and powdered aerial parts of Atalantia buxifolia

-

95% Ethanol

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Macerate the dried and powdered plant material (e.g., 1 kg) in 95% ethanol at room temperature for a period of 72 hours. The process should be repeated three times to ensure exhaustive extraction.

-

Combine the ethanol extracts and filter to remove solid plant debris.

-

Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

Protocol 2: Acid-Base Partitioning for Alkaloid Enrichment

This protocol is designed to separate the alkaloidal fraction from the crude extract.

Materials:

-

Crude ethanol extract

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Ammonium hydroxide (NH4OH) solution

-

Separatory funnel

-

pH meter or pH paper

Procedure:

-

Suspend the crude ethanol extract in 10% HCl to protonate the alkaloids, rendering them water-soluble.

-

Perform liquid-liquid extraction with ethyl acetate to remove neutral and acidic compounds. The aqueous layer containing the protonated alkaloids is retained.

-

Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide solution to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers and wash with distilled water to remove any remaining impurities.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude alkaloid fraction.

Protocol 3: Purification of this compound by Column Chromatography

This protocol details the separation of individual alkaloids from the enriched fraction.

Materials:

-

Crude alkaloid fraction

-

Silica gel (for column chromatography)

-

Glass column

-

Solvent system (e.g., a gradient of hexane and ethyl acetate, or chloroform and methanol)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Prepare a silica gel column of appropriate dimensions based on the amount of crude alkaloid fraction.

-

Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent.

-

Load the sample onto the top of the prepared silica gel column.

-

Elute the column with a solvent system of increasing polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation process by performing TLC analysis on the collected fractions. Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light.

-

Combine the fractions that show a similar TLC profile and contain the compound of interest.

-

Concentrate the combined fractions to obtain the purified compound. Further purification by preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.

Visualizations

The following diagrams illustrate the general workflow for the extraction and purification of this compound and a potential signaling pathway affected by related acridone alkaloids.

Caption: General workflow for this compound extraction and purification.

Caption: Postulated inhibition of the ERK signaling pathway by Buxifoliadine E.[1][2]

Caption: Inhibition of Beta-Amyloid aggregation by this compound.

References

Application Note: Quantitative Analysis of Buxifoliadine C by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantification of Buxifoliadine C in plant extracts using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The method utilizes a reverse-phase C18 column for chromatographic separation and multiple reaction monitoring (MRM) for detection, providing high selectivity and accuracy. This protocol is intended for researchers, scientists, and drug development professionals involved in the analysis of Buxus alkaloids.

Introduction

This compound is a steroidal alkaloid found in plants of the Buxus genus, commonly known as boxwood. These plants have a history of use in traditional medicine, and their constituent alkaloids are of interest for their potential pharmacological activities. Accurate quantification of individual alkaloids like this compound is crucial for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. This application note provides a detailed protocol for the extraction and subsequent quantification of this compound from a plant matrix.

Chemical Structure of this compound

Note: As specific data for this compound is limited, this application note utilizes Buxifoliadine D as a representative analogue for the purpose of outlining a quantitative method. The principles and procedures can be adapted for other related Buxus alkaloids with appropriate method development and validation.

Buxifoliadine D

-

Molecular Formula: C₂₃H₂₃NO₃

-

Molecular Weight: 361.4 g/mol

-

IUPAC Name: 5-hydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)-11H-pyrano[3,2-b]acridin-6-one

Experimental

Sample Preparation

-

Plant Material: Dried and finely powdered leaves of Buxus spp.

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

-

Add 20 mL of methanol.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 20 mL of methanol.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in 5 mL of 10% methanol in water.

-

Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the reconstituted extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

-

Elute the analyte with 10 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen.

-

-

Final Sample Preparation:

-

Reconstitute the final dried residue in 1 mL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 50:50 v/v).

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

UHPLC-MS/MS Method

Instrumentation:

-

UHPLC System: A standard UHPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions (Hypothetical for Buxifoliadine D):

-

Precursor Ion (m/z): 362.2

-

Product Ion 1 (m/z): [To be determined experimentally, e.g., 306.1] (Quantifier)

-

Product Ion 2 (m/z): [To be determined experimentally, e.g., 278.1] (Qualifier)

-

Collision Energy: To be optimized for maximum signal intensity.

-

Dwell Time: 100 ms

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from a method validation study for this compound (using Buxifoliadine D as a model).

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 1 - 1000 | 0.9992 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | 0.3 | 1.0 |

Table 3: Accuracy and Precision (Intra-day and Inter-day)

| Spiked Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| 5 | 98.5 | 4.2 | 97.8 | 5.1 |

| 50 | 101.2 | 2.8 | 100.5 | 3.5 |

| 500 | 99.8 | 1.9 | 100.1 | 2.3 |

Experimental Workflow Diagram